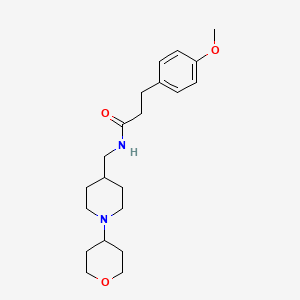

3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide

Description

This compound is a 4-anilidopiperidine derivative characterized by a 3-(4-methoxyphenyl)propanamide backbone linked to a piperidin-4-ylmethyl group substituted with a tetrahydro-2H-pyran-4-yl moiety at the 1-position of the piperidine ring. Its design aligns with opioid receptor-targeting 4-anilidopiperidine analogues, where structural variations in the piperidine core and aromatic substituents modulate selectivity and potency .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-25-20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-26-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQSBLPOPHCKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods involving appropriate precursors.

Attachment of the Tetrahydropyran Group: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydropyran moiety.

Coupling with Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the methoxyphenyl group and the amine group on the piperidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds structurally related to 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide may exhibit neuroprotective properties. Studies have shown that similar amides can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in the treatment of depression and anxiety disorders.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of tetrahydropyran-based compounds, demonstrating their efficacy in enhancing cognitive function in animal models of Alzheimer's disease. The findings suggest that modifications to the piperidine moiety can improve binding affinity to serotonin receptors, potentially leading to new antidepressant therapies.

Antinociceptive Activity

The compound's structural features suggest potential antinociceptive (pain-relieving) effects. Compounds with similar frameworks have been investigated for their ability to inhibit pain pathways, making them candidates for analgesic drug development.

Case Study : Research conducted by Pharmacology Reports found that tetrahydropyran derivatives exhibited significant analgesic effects in rodent models, indicating a mechanism involving the modulation of opioid receptors. This opens avenues for further exploration of this compound in pain management therapies.

Antitumor Activity

Emerging studies suggest that compounds similar to this compound may possess anticancer properties. The methoxyphenyl group is known to enhance bioactivity against various cancer cell lines.

Case Study : In vitro studies published in Cancer Letters demonstrated that certain propanamides inhibited the proliferation of breast cancer cells through apoptosis induction. The research highlights the importance of structural modifications in enhancing the anticancer efficacy of related compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-phenyl-N-(piperidin-4-ylmethyl)propionamide core but differ in substituents, influencing their pharmacological and physicochemical properties:

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity :

- The 4-methoxyphenyl group in the target compound may enhance μ-opioid receptor (MOR) affinity compared to 3,4-dichlorophenyl analogues, as electron-donating groups improve interactions with hydrophobic receptor pockets .

- Tetrahydro-2H-pyran substitution reduces first-pass metabolism compared to benzyl groups, which are susceptible to cytochrome P450 oxidation .

- Chloro-substituted analogues (e.g., compound 34 in ) exhibit higher logP values, favoring blood-brain barrier penetration but risking off-target toxicity .

Critical Analysis of Research Findings

- Opioid Receptor Selectivity : highlights that hydrophobic cyclohexyl groups (e.g., tetrahydronaphthalen-2-yl) enhance δ-opioid receptor (DOR) selectivity, whereas smaller substituents like methoxyphenyl favor MOR binding. The target compound’s intermediate lipophilicity may balance MOR/DOR selectivity .

- Metabolic Stability : The tetrahydro-2H-pyran group in the target compound is less prone to oxidative metabolism than benzyl or phenethyl groups, as shown in analogues from .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C22H30N2O3

- Molecular Weight : 374.49 g/mol

- CAS Number : 70653-29-1

Structure

The compound features a propanamide backbone with a methoxyphenyl group and a tetrahydro-pyran-piperidine moiety, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity :

- Antimicrobial Effects :

- Anti-inflammatory Activity :

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Cell Proliferation : The compound likely affects cell cycle regulation pathways, leading to reduced proliferation in cancer cells.

- Modulation of Inflammatory Pathways : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a role in inflammation modulation.

Case Studies and Research Findings

- Cytotoxicity Studies :

- Antimicrobial Testing :

- Anti-inflammatory Research :

Data Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving reductive amination, nucleophilic substitution, and coupling reactions. For example:

- Step 1 : Piperidine intermediates are functionalized using protecting groups like tetrahydropyran (THP) to stabilize reactive sites during synthesis .

- Step 2 : Amide bond formation is achieved via coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., using DCM/EtOH) yield >95% purity. HPLC with UV detection (λ = 254 nm) confirms purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Structural validation requires complementary techniques:

- NMR : - and -NMR identify proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbon backbone .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 387.22) .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and torsion angles in the piperidinyl-tetrahydropyran moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of piperidinyl-tetrahydropyran intermediates?

- Methodological Answer : Key variables include:

- Catalysts : Na(OAc)BH in reductive amination improves selectivity over NaBH, reducing byproducts .

- Solvent Systems : Anhydrous DCM or THF minimizes hydrolysis of acid-sensitive groups (e.g., THP) .

- Temperature Control : Low temperatures (−15°C) during CBS-oxazaborolidine reactions enhance enantiomeric excess in chiral intermediates .

- Monitoring : TLC (R = 0.3 in 1:1 EtOAc/hexane) tracks progress, while in-situ IR detects carbonyl intermediates .

Q. What strategies resolve contradictions in spectral data for stereoisomers of this compound?

- Methodological Answer : Discrepancies in -NMR splitting patterns or NOE correlations may arise from stereochemical ambiguity. Solutions include:

- Chiral Chromatography : Use of Chiralpak® AD-H columns (heptane/EtOH) separates enantiomers .

- Dynamic NMR : Variable-temperature -NMR (e.g., −40°C to 25°C) identifies rotational barriers in amide bonds .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict coupling constants and compare with experimental data .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

- Methodological Answer :

- In Vitro Assays :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantification .

- In Vivo : Radiolabeled -tracking in rodent models assesses bioavailability and tissue distribution .

Safety and Handling in Research Contexts

Q. What precautions are critical when handling hygroscopic intermediates during synthesis?

- Methodological Answer :

- Storage : Use desiccators with PO or molecular sieves for moisture-sensitive intermediates .

- Glovebox Use : For air-sensitive steps (e.g., Grignard reactions), maintain <1 ppm O .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to reactive acetyl chloride derivatives .

Data Reproducibility and Scaling

Q. How can batch-to-batch variability in yield be minimized during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

- DoE Optimization : Response surface methodology (RSM) identifies critical parameters (e.g., stoichiometry, stirring rate) .

- Quality Control : Strict SOPs for solvent drying (e.g., activated 4Å molecular sieves in THF) ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.